3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide
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Overview
Description
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a benzamide core. The trifluoromethyl group is known for its significant impact on the pharmacological properties of organic molecules, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide typically involves the following steps:
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Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 3-cyclopropoxy-5-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the benzamide .
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Cyclopropoxy Group Introduction: : The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the benzamide intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine .
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:
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Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
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Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties .
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Medicine: : The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development .
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Industry: : The compound is used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzamide core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, used as an antidepressant.
3,5-Bis(trifluoromethyl)benzamide: Another trifluoromethyl-containing benzamide with different substitution patterns.
Uniqueness
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other trifluoromethyl benzamides. This uniqueness can lead to different biological activities and applications .
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)7-4-8(12(13,14)15)6-10(5-7)18-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,16,17) |
InChI Key |
JJWAUFLYBKJKOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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